(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone
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Overview
Description
(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone is a complex organic compound with the molecular formula C18H19N3O2S3. This compound is characterized by its unique structure, which includes a thieno[2,3-c]isothiazole core, a morpholinoethyl group, and a phenylmethanone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thieno[2,3-c]isothiazole Core: The thieno[2,3-c]isothiazole core can be synthesized through a cyclization reaction involving a thioamide and a halogenated precursor under basic conditions.
Introduction of Morpholinoethyl Group: The morpholinoethyl group is introduced via a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophilic intermediate.
Attachment of Phenylmethanone Moiety: The final step involves the coupling of the phenylmethanone moiety to the thieno[2,3-c]isothiazole core, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Various nucleophiles, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Varied substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, this compound may be used in the development of new materials with specific properties, such as conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-chlorophenyl)methanone
- {4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-methylphenyl)methanone
Uniqueness
Compared to similar compounds, (4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone stands out due to its specific substitution pattern and the presence of the phenylmethanone moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19N3O2S3 |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
[4-amino-3-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19N3O2S3/c19-14-13-17(25-16(14)15(22)12-4-2-1-3-5-12)20-26-18(13)24-11-8-21-6-9-23-10-7-21/h1-5H,6-11,19H2 |
InChI Key |
KGJAJUQMQHLVJQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CC=C4)N |
Canonical SMILES |
C1COCCN1CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CC=C4)N |
Origin of Product |
United States |
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